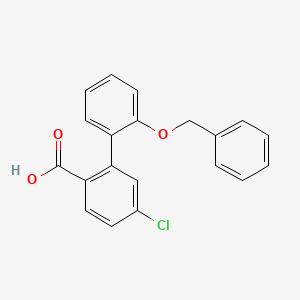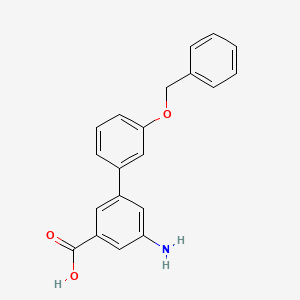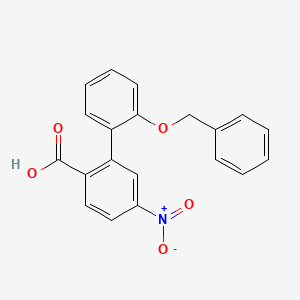
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% (2-BFB-95) is a chemical compound that is used in a variety of scientific research applications. It is a benzyloxybenzoic acid derivative that has a fluorobenzene ring. 2-BFB-95 is a useful tool for researchers due to its unique properties and its ability to be used in a variety of experiments.
科学的研究の応用
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has a variety of applications in scientific research. It has been used in studies related to the synthesis of new molecules, such as the synthesis of the novel compound 4-fluorobenzyloxybenzoic acid. It has also been used in studies related to the synthesis of peptides, such as the synthesis of the peptide Fmoc-D-Phe-OH. Additionally, it has been used in studies related to the synthesis of drugs, such as the synthesis of the drug loratadine.
作用機序
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% is believed to act by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Inhibition of COX leads to the inhibition of prostaglandin synthesis and thus to the inhibition of inflammation. Additionally, 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects. In studies involving rats, 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% was found to reduce inflammation and oxidative stress in the rats’ lungs. Additionally, 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has been found to reduce the levels of lipid peroxidation in the liver, which can help to protect the liver from damage caused by free radicals.
実験室実験の利点と制限
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a relatively low toxicity, which makes it safe to use in experiments. However, 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% has some limitations for laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in acidic or basic solutions, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95%. One potential direction is to use it as a drug delivery system. This could be achieved by encapsulating the compound in a polymer or lipid-based nanoparticle, which could then be used to deliver drugs to specific cells or tissues. Additionally, 2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% could be used to develop new drugs or drug delivery systems. It could also be used to study the effects of oxidative stress on cells, or to study the role of COX inhibition in inflammation. Finally, it could be used to develop new methods for synthesizing compounds or peptides.
合成法
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid, 95% is synthesized through a two-step process. In the first step, 3-benzyloxybenzoic acid is reacted with 4-fluorobenzene-1-sulfonyl chloride in the presence of a base, such as potassium carbonate, in order to form the desired product. In the second step, the product is purified by recrystallization in order to obtain the desired purity of 95%.
特性
IUPAC Name |
4-fluoro-2-(3-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-16-9-10-18(20(22)23)19(12-16)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUIYCFTLDRFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692220 |
Source


|
| Record name | 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyloxyphenyl)-4-fluorobenzoic acid | |
CAS RN |
1262006-78-9 |
Source


|
| Record name | 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














